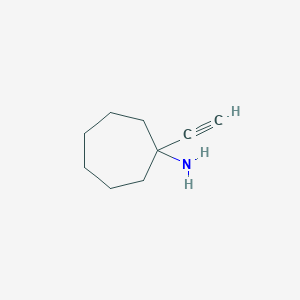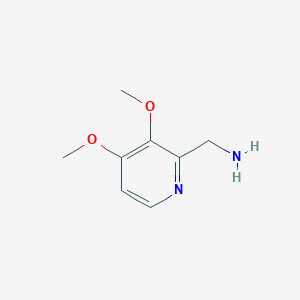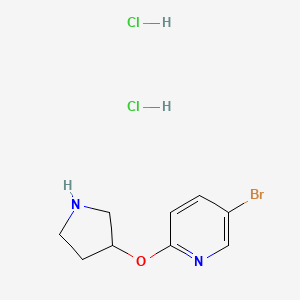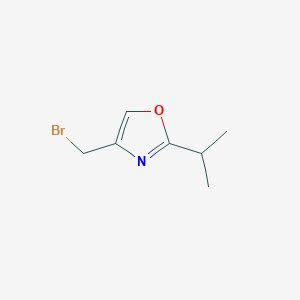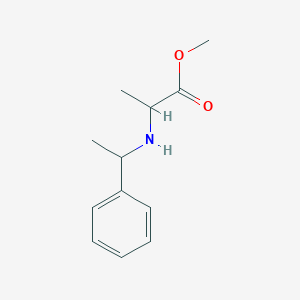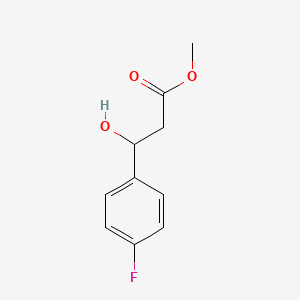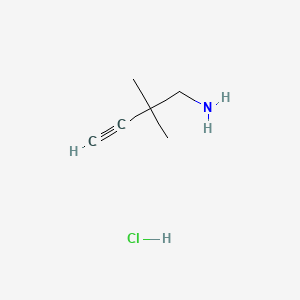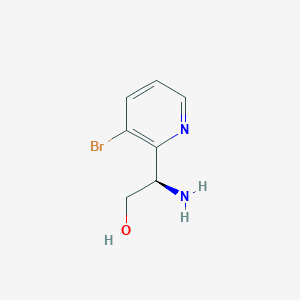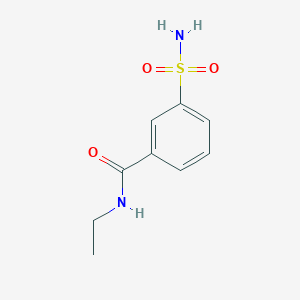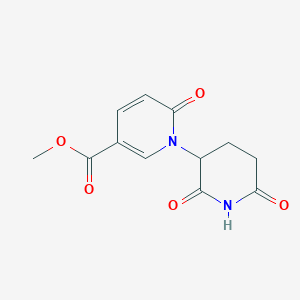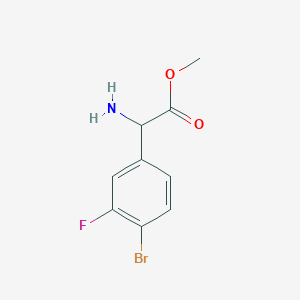![molecular formula C12H13BrO3S B13551351 1-(5-Bromo-2-methoxybenzenesulfonyl)bicyclo[1.1.1]pentane](/img/structure/B13551351.png)
1-(5-Bromo-2-methoxybenzenesulfonyl)bicyclo[1.1.1]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-2-methoxybenzenesulfonyl)bicyclo[1.1.1]pentane is a compound that features a bicyclo[1.1.1]pentane core, which is a highly strained and rigid structure. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of the 5-bromo-2-methoxybenzenesulfonyl group adds further functional diversity, making it a valuable building block for various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-methoxybenzenesulfonyl)bicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . The reaction conditions often require cryogenic temperatures to maintain the stability of the intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Bromo-2-methoxybenzenesulfonyl)bicyclo[1.1.1]pentane can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while reduction could produce alcohols or alkanes .
Applications De Recherche Scientifique
1-(5-Bromo-2-methoxybenzenesulfonyl)bicyclo[1.1.1]pentane has several scientific research applications:
Mécanisme D'action
The mechanism by which 1-(5-Bromo-2-methoxybenzenesulfonyl)bicyclo[1.1.1]pentane exerts its effects is primarily through its interaction with biological molecules. The bicyclo[1.1.1]pentane core can mimic the geometry of benzene rings, allowing it to interact with similar molecular targets. This interaction can affect various molecular pathways, including enzyme activity and receptor binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Difunctionalized bicyclo[1.1.1]pentanes: These compounds also feature the bicyclo[1.1.1]pentane core but with different functional groups.
Bicyclo[1.1.0]butanes: These compounds are structurally similar but have different chemical properties due to the absence of the central bond.
Uniqueness
1-(5-Bromo-2-methoxybenzenesulfonyl)bicyclo[11Its ability to mimic benzene rings while offering improved solubility and metabolic stability makes it particularly valuable in medicinal chemistry .
Propriétés
Formule moléculaire |
C12H13BrO3S |
|---|---|
Poids moléculaire |
317.20 g/mol |
Nom IUPAC |
1-(5-bromo-2-methoxyphenyl)sulfonylbicyclo[1.1.1]pentane |
InChI |
InChI=1S/C12H13BrO3S/c1-16-10-3-2-9(13)4-11(10)17(14,15)12-5-8(6-12)7-12/h2-4,8H,5-7H2,1H3 |
Clé InChI |
LWWYMZALOVJOTO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)Br)S(=O)(=O)C23CC(C2)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]aminehydrochloride](/img/structure/B13551269.png)
